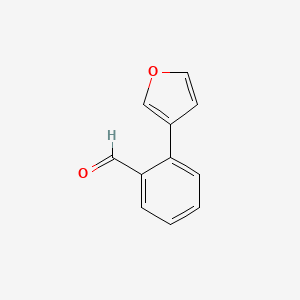

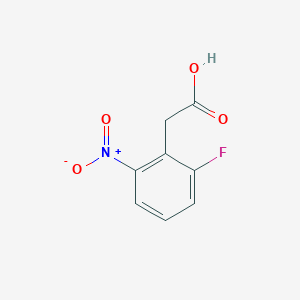

2-(2-Fluoro-6-nitrophenyl)acetic Acid

Descripción general

Descripción

2-(2-Fluoro-6-nitrophenyl)acetic acid is a chemical compound that is part of the broader class of fluorinated aromatic compounds with potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions, starting from simple aromatic compounds and introducing various functional groups through processes such as amidation, etherification, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involved a sequence of reactions starting from p-methylaniline and chloroacetic chloride, resulting in an improved method that is simpler and more economical with an overall yield of 66% . This suggests that a similar approach could be adapted for the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid, with careful consideration of the reagents and reaction conditions to introduce the nitro group and acetic acid moiety.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was determined using single-crystal X-ray diffraction, and its spectral features were analyzed using FT-IR and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 2-(2-Fluoro-6-nitrophenyl)acetic acid, providing insights into its geometry, electronic distribution, and potential reactivity.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be explored through various molecular descriptors and reactivity surfaces. Theoretical calculations, such as those performed for the α-aminonitrile compound in paper , can predict the reactivity of the molecule. For 2-(2-Fluoro-6-nitrophenyl)acetic acid, similar computational studies could elucidate its reactivity patterns, which are crucial for understanding its behavior in chemical reactions and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and other substituents. For instance, the fluorogenic reagent developed for the analysis of primary amines demonstrates good stability in both acidic and basic solutions, which is a desirable property for further manipulation and structural analysis . The bifunctional fluorescent quenching detection of TNP and acetate ions by a synthesized fluorinated compound highlights the sensitivity and specificity that can be achieved through careful design . These examples indicate that 2-(2-Fluoro-6-nitrophenyl)acetic acid may also exhibit unique physical and chemical properties that could be leveraged in analytical and detection applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization in Organic Chemistry : 2-(2-Fluoro-6-nitrophenyl)acetic Acid plays a role in the synthesis of other complex organic compounds. For example, it has been used in the nitration of various phenyl acetic acids, leading to the formation of products like 5-fluoro-2-nitrophenyl acetic acid, which further undergoes transformations for the synthesis of specialized compounds (Zhao, 2007).

Protection of Hydroxyl Functions in Carbohydrate Chemistry : The compound has been utilized as a protecting group for hydroxyl functions in carbohydrate chemistry. Its derivatives like (2-Nitrophenyl)acetyl (NPAc) group are particularly noted for their stability under various common carbohydrate transformations and can be selectively removed without affecting other common protecting groups (Daragics & Fügedi, 2010).

Photodecarboxylation in Photocage Design : Derivatives of 2-(2-Fluoro-6-nitrophenyl)acetic Acid are used in the design of zinc photocages, a type of light-sensitive molecule used in biological applications. These photocages can be activated at specific wavelengths to release zinc ions, which are important for various biological processes (Shigemoto et al., 2021).

Chiral Derivatization Agent in Stereochemistry : This compound has been employed as a chiral derivatizing agent. Its specific rotation properties enable the differentiation of enantiomers and the determination of enantiomeric excess in secondary alcohols using techniques like NMR spectroscopy (Hamman et al., 1987).

Reactivity and Acidity Analysis in Computational Chemistry : Computational studies on halogenated phenylacetic acids, including 2-(2-Fluoro-6-nitrophenyl)acetic Acid, have provided insights into their structural properties, reactivity, acidity, and vibrational spectra. Such studies are crucial for understanding the chemical behavior of these compounds (Srivastava et al., 2015).

Propiedades

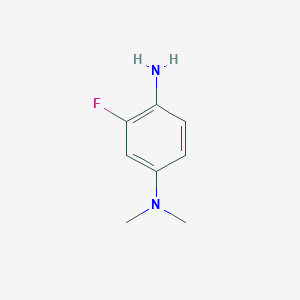

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZNBSLSBQAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-6-nitrophenyl)acetic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

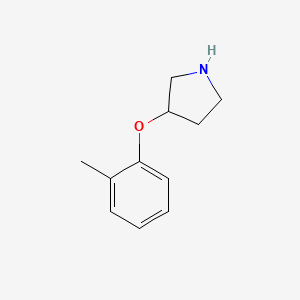

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

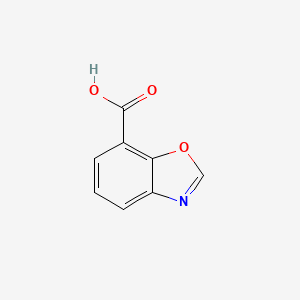

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)